molecular formula C17H20N2O2 B13006876 3-Amino-N-mesityl-4-methoxybenzamide

3-Amino-N-mesityl-4-methoxybenzamide

Cat. No.: B13006876
M. Wt: 284.35 g/mol
InChI Key: CEULVDVJEBAVGD-UHFFFAOYSA-N
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Description

3-Amino-N-mesityl-4-methoxybenzamide is an organic compound with the molecular formula C17H20N2O2 It is a derivative of benzamide, featuring an amino group, a mesityl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-mesityl-4-methoxybenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-mesityl-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the mesityl and methoxy groups contribute to the compound’s overall stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxybenzamide: Lacks the mesityl group, resulting in different chemical and biological properties.

    N-mesitylbenzamide: Lacks the amino and methoxy groups, affecting its reactivity and applications.

    4-Methoxybenzamide: Lacks both the amino and mesityl groups, leading to distinct characteristics.

Uniqueness

3-Amino-N-mesityl-4-methoxybenzamide is unique due to the presence of all three functional groups (amino, mesityl, and methoxy) on the benzene ring. This combination of groups imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

3-amino-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H20N2O2/c1-10-7-11(2)16(12(3)8-10)19-17(20)13-5-6-15(21-4)14(18)9-13/h5-9H,18H2,1-4H3,(H,19,20)

InChI Key

CEULVDVJEBAVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)OC)N)C

Origin of Product

United States

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